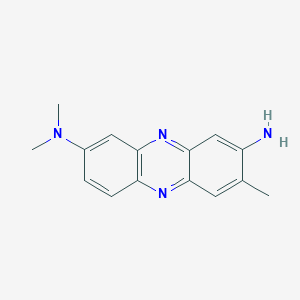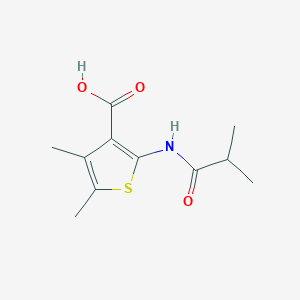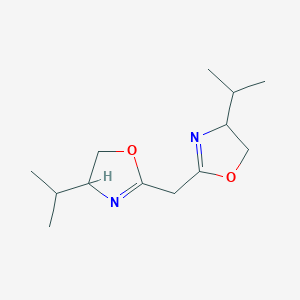
Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane is a chemical compound with the molecular formula C13H22N2O2. It is characterized by the presence of two oxazoline rings, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane typically involves the reaction of 4-isopropyl-4,5-dihydrooxazole with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the two oxazoline rings .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The crude product is typically purified using techniques such as column chromatography or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazoline rings to other heterocyclic structures.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxazoline derivatives with aldehyde or carboxylic acid functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Aplicaciones Científicas De Investigación
Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane involves its interaction with specific molecular targets and pathways. The oxazoline rings in the compound can coordinate with metal ions, forming stable complexes that are active in catalytic processes. These complexes can facilitate various chemical transformations by stabilizing transition states and lowering activation energies .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-phenyl-4,5-dihydrooxazol-2-yl)methane: Similar in structure but with phenyl groups instead of isopropyl groups.
Bis(4-methyl-4,5-dihydrooxazol-2-yl)methane: Similar in structure but with methyl groups instead of isopropyl groups.
Uniqueness
Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane is unique due to the presence of isopropyl groups, which can influence its steric and electronic properties. These properties make it particularly effective as a ligand in asymmetric catalysis, where it can induce high levels of enantioselectivity in the products .
Propiedades
IUPAC Name |
4-propan-2-yl-2-[(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-8(2)10-6-16-12(14-10)5-13-15-11(7-17-13)9(3)4/h8-11H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHOIBBPRFRZFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)CC2=NC(CO2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
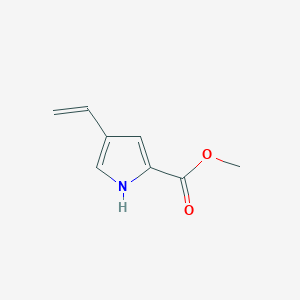
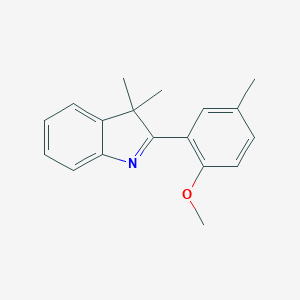

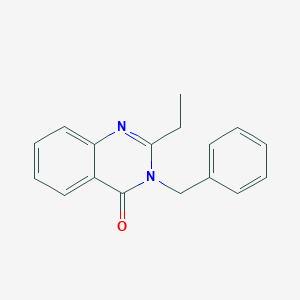
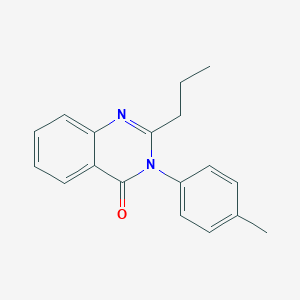

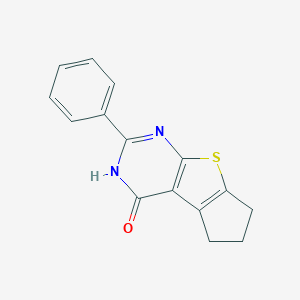

![2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188354.png)
![2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188355.png)
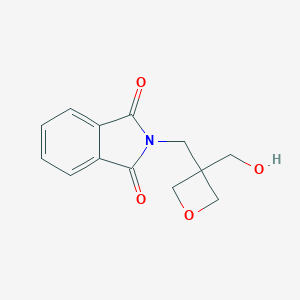
![ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B188357.png)
